molecular formula C14H23ClO4S B2866109 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate CAS No. 102348-40-3

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate

Cat. No.: B2866109
CAS No.: 102348-40-3
M. Wt: 322.84
InChI Key: SERRXFCVIXHOQK-UHFFFAOYSA-M
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Description

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate is an organic compound that belongs to the class of thiopyrylium salts It is characterized by the presence of two tert-butyl groups and a methyl group attached to the thiopyrylium ring, with a perchlorate anion as the counterion

Scientific Research Applications

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate typically involves the reaction of 2,4-Di-tert-butyl-6-methylthiopyrylium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:

2,4-Di-tert-butyl-6-methylthiopyrylium chloride+Perchloric acid2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate+Hydrochloric acid\text{2,4-Di-tert-butyl-6-methylthiopyrylium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4-Di-tert-butyl-6-methylthiopyrylium chloride+Perchloric acid→2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of perchloric acid.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate can undergo various chemical reactions, including:

    Oxidation: The thiopyrylium ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyrylium ring to thiopyran derivatives.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran derivatives.

    Substitution: Various substituted thiopyrylium compounds.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The thiopyrylium ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties.

    2,6-Di-tert-butyl-4-methylphenol: Known for its use as an antioxidant in various applications.

    2,4,6-Tri-tert-butylphenol: Another phenolic compound with similar structural features.

Uniqueness

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate is unique due to the presence of the thiopyrylium ring, which imparts distinct chemical and biological properties compared to the phenolic compounds listed above. The thiopyrylium ring allows for different types of chemical reactions and interactions with biomolecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-ditert-butyl-6-methylthiopyrylium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERRXFCVIXHOQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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